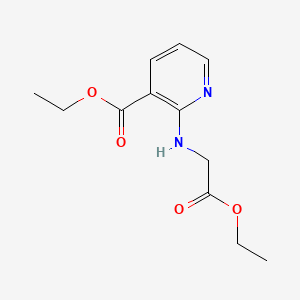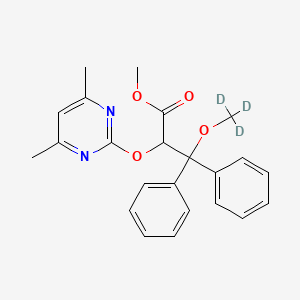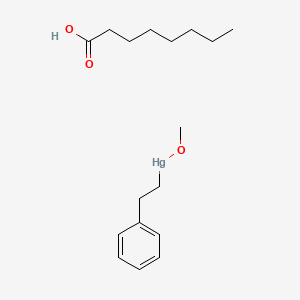
(R)-3'-Hydroxy Warfarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3’-Hydroxy Warfarin is a chiral derivative of Warfarin, a well-known anticoagulant used to prevent blood clots. This compound is specifically the R-enantiomer of 3’-Hydroxy Warfarin, which means it has a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. The hydroxylation at the 3’ position of the Warfarin molecule introduces additional chemical properties that can influence its biological activity and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3’-Hydroxy Warfarin typically involves the hydroxylation of Warfarin. One common method is the use of chiral liquid chromatography to separate the enantiomers of Warfarin, followed by hydroxylation using specific enzymes or chemical reagents. For instance, the hydroxylation can be achieved using cytochrome P450 enzymes, which are known to catalyze the addition of hydroxyl groups to various substrates .
Industrial Production Methods
Industrial production of ®-3’-Hydroxy Warfarin may involve large-scale chiral separation techniques followed by enzymatic or chemical hydroxylation. The use of biocatalysts, such as cytochrome P450 enzymes, can be optimized for industrial processes to ensure high yield and purity of the desired enantiomer .
化学反応の分析
Types of Reactions
®-3’-Hydroxy Warfarin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the Warfarin structure can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted Warfarin derivatives with various functional groups.
科学的研究の応用
®-3’-Hydroxy Warfarin has several scientific research applications:
Chemistry: Used as a model compound to study chiral separation and enantioselective reactions.
Biology: Investigated for its interactions with enzymes and proteins, particularly those involved in the metabolism of Warfarin.
Medicine: Explored for its potential as an anticoagulant with different pharmacokinetic properties compared to Warfarin.
作用機序
The mechanism of action of ®-3’-Hydroxy Warfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the regeneration of vitamin K. By inhibiting this enzyme, ®-3’-Hydroxy Warfarin reduces the levels of active vitamin K, which is necessary for the carboxylation of clotting factors II, VII, IX, and X. This inhibition leads to a decrease in blood clotting ability .
類似化合物との比較
Similar Compounds
Warfarin: The parent compound, used widely as an anticoagulant.
S-Warfarin: The S-enantiomer of Warfarin, which is more potent than the R-enantiomer.
7-Hydroxy Warfarin: Another hydroxylated derivative of Warfarin with different metabolic properties.
Uniqueness
®-3’-Hydroxy Warfarin is unique due to its specific hydroxylation at the 3’ position and its R-configuration. This specific structure can influence its interaction with enzymes and proteins, leading to different pharmacokinetic and pharmacodynamic properties compared to other Warfarin derivatives .
特性
IUPAC Name |
4-hydroxy-3-[(1R)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYQGKCKYAWAT-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590256.png)




![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)



